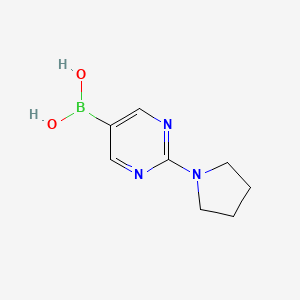

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOVFKQOOJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681752 | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955374-13-7 | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: A Technical Guide to Synthesis and Characterization

Foreword: The Strategic Value of Substituted Pyrimidine Boronic Acids in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The functionalization of this heterocycle is therefore a critical endeavor for the medicinal chemist. Among the various synthetic handles available, the boronic acid moiety stands out for its versatility, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile construction of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.

This guide provides an in-depth technical overview of the synthesis and characterization of a specific, high-value building block: (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid. The presence of the pyrrolidine substituent at the 2-position and the boronic acid at the 5-position creates a unique electronic and steric environment, making this reagent a valuable tool for accessing novel chemical space. We will delve into a robust synthetic protocol, discuss the underlying chemical principles, and provide a comprehensive guide to the characterization of the final product, empowering researchers to confidently synthesize and utilize this important reagent in their drug discovery programs.

I. Synthetic Strategy and Protocol

The synthesis of this compound is most reliably achieved through a two-step sequence starting from a commercially available dihalopyrimidine. The chosen strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce the pyrrolidine moiety, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group. This approach is favored due to the differential reactivity of the halogen atoms on the pyrimidine ring and the well-established nature of Miyaura borylation.

Logical Flow of the Synthetic Procedure

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

-

Rationale: The greater electrophilicity of the C2 position on the pyrimidine ring, which is flanked by two nitrogen atoms, makes it more susceptible to nucleophilic attack compared to the C5 position. This inherent reactivity allows for the selective displacement of the halogen at C2 by pyrrolidine. A mild base is used to quench the hydrohalic acid byproduct.

-

Procedure:

-

To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add pyrrolidine (1.2 eq) dropwise at room temperature under an inert atmosphere (N2 or Ar).

-

Add potassium carbonate (K2CO3, 2.0 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(pyrrolidin-1-yl)pyrimidine as a solid.

-

Step 2: Synthesis of this compound

-

Rationale: The Miyaura borylation is a robust and widely used method for the formation of carbon-boron bonds. A palladium catalyst, typically in conjunction with a phosphine ligand, facilitates the coupling of the aryl halide with a boron source, most commonly bis(pinacolato)diboron (B2pin2). The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid. For the purpose of this guide, we will describe the formation of the boronic acid.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2, 0.03 eq).

-

Add anhydrous 1,4-dioxane (0.2 M).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude pinacol ester can be isolated or directly subjected to hydrolysis. For hydrolysis, dissolve the crude residue in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add sodium periodate (NaIO4, 3.0 eq) and stir vigorously at room temperature for 4 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate.

-

Adjust the pH of the aqueous layer to ~6 with 1M HCl.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a more polar solvent like a mixture of isopropanol and chloroform.

-

Dry the combined organic extracts over anhydrous Na2SO4 and concentrate under reduced pressure to yield this compound.

-

II. Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Quantitative Data Summary

| Property | Expected Value |

| Molecular Formula | C8H12BN3O2 |

| Molecular Weight | 193.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (with decomposition) |

| Purity (by HPLC) | ≥95% |

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

-

Rationale: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum should show signals corresponding to the pyrimidine ring protons, the pyrrolidine protons, and the acidic protons of the boronic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | s | 2H | Pyrimidine-H4, H6 |

| 8.05 | s (br) | 2H | B(OH)2 |

| 3.50 | t | 4H | N-CH2 (pyrrolidine) |

| 1.95 | m | 4H | CH2-CH2 (pyrrolidine) |

13C NMR (100 MHz, DMSO-d6)

-

Rationale: Carbon NMR provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 162.1 | C2 (pyrimidine) |

| 160.5 | C4, C6 (pyrimidine) |

| 120.0 (br) | C5-B (pyrimidine) |

| 46.5 | N-CH2 (pyrrolidine) |

| 25.0 | CH2-CH2 (pyrrolidine) |

Mass Spectrometry (ESI+)

-

Rationale: Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

| m/z (calculated) | m/z (found) | Assignment |

| 194.1071 | 194.1075 | [M+H]+ |

Characterization Workflow

Caption: A typical workflow for the characterization of the final product.

III. Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a wide variety of aryl and heteroaryl halides or triflates.[1][3] The 5-position of the pyrimidine ring is generally reactive in these couplings, providing good yields of the desired products.[1]

The pyrrolidine moiety at the 2-position can serve several purposes in a drug discovery context. It can act as a hydrogen bond acceptor, modulate the physicochemical properties of the molecule (such as solubility and lipophilicity), and provide a vector for further functionalization. The overall structure is of interest in the development of inhibitors for various biological targets, including kinases and other enzymes.[4]

IV. Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed, step-by-step protocol, coupled with the rationale behind each step and a thorough characterization guide, is intended to equip researchers with the knowledge and practical insights needed to successfully prepare and utilize this valuable synthetic intermediate. The strategic importance of pyrimidine-containing boronic acids in medicinal chemistry cannot be overstated, and a deep understanding of their synthesis and properties is crucial for the continued development of novel therapeutics.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate. Available at: [Link]

-

Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. NIH. Available at: [Link]

-

5-pyrimidine-boronic acid. ChemSrc. Available at: [Link]

-

Pyrimidin-2-ylboronic acid synthesis. Reddit. Available at: [Link]

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available at: [Link]

-

(2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. GlobalChemMall. Available at: [Link]

-

(2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. AOBChem USA. Available at: [Link]

-

2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester. Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H... RSC Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Abstract

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of complex organic molecules, a thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide provides a comprehensive overview of the known characteristics of this compound, including its structural features, stability, and safety considerations. Due to the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier data, general principles of boronic acid chemistry, and analysis of closely related analogues. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this versatile reagent.

Introduction: The Significance of Pyrimidine Boronic Acids in Modern Synthesis

Boronic acids are a class of organoboron compounds that have become indispensable in synthetic organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] This carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.[1] The boronic acid functional group, with its vacant p-orbital, imparts unique reactivity and allows for mild and highly selective transformations.[2]

Heterocyclic boronic acids, such as this compound, are particularly valuable as they introduce key pharmacophoric elements into target molecules. The pyrimidine scaffold is a common motif in a vast array of biologically active compounds, including approved therapeutics.[3] The pyrrolidine substituent can influence solubility, metabolic stability, and target engagement. Consequently, this compound serves as a critical intermediate for the synthesis of novel kinase inhibitors, protease inhibitors, and other potential drug candidates.

This guide will delve into the essential physicochemical properties of this compound, providing a framework for its handling, characterization, and application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting the properties and reactivity of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a pyrimidine ring substituted at the 2-position with a pyrrolidinyl group and at the 5-position with a boronic acid moiety.

Caption: 2D Chemical Structure of this compound.

Identification Parameters

The following table summarizes the key identifiers for this compound.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 955374-13-7 | [5] |

| Molecular Formula | C₈H₁₂BN₃O₂ | [5] |

| Molecular Weight | 193.01 g/mol | [4] |

| InChI Key | SNAOVFKQOOJCHK-UHFFFAOYSA-N | [4] |

Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer many of its properties based on data from chemical suppliers and the general characteristics of related boronic acids.

Physical State and Appearance

The compound is supplied as a solid.[4] The color is not consistently reported, which is common for fine chemicals and may vary between batches.

Purity

A purity of 98% has been reported by a commercial supplier.[4] For research applications, it is crucial to verify the purity of each batch, as impurities can significantly impact experimental outcomes.

Predicted Properties

While experimental data is lacking, computational predictions for the pinacol ester of this compound can provide some insight into its general characteristics.

| Property | Predicted Value (for Pinacol Ester) | Reference |

| Boiling Point | 425.2 ± 37.0 °C | [6] |

| Density | 1.13 ± 0.1 g/cm³ | [6] |

| XLogP3 | 1.44 | [6] |

Note: These are predicted values for the pinacol ester and should be used as estimations only. The free boronic acid will have different properties.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter that influences its reactivity and solubility. Boronic acids are Lewis acids, and their pKa values typically range from 4 to 10.[7] The acidity is influenced by the electronic nature of the substituents. The pyrimidine ring is an electron-withdrawing system, which would be expected to decrease the pKa (increase the acidity) compared to an alkyl boronic acid. Conversely, the electron-donating pyrrolidine group may slightly increase the pKa. A precise experimental determination of the pKa is recommended for applications where pH is a critical factor.

Stability and Handling

Boronic acids are known to have stability challenges, and proper handling is essential to ensure their integrity.

General Stability Considerations

Boronic acids can undergo several degradation pathways:

-

Polymerization: They can dehydrate to form cyclic anhydrides known as boroxines. This process is often reversible upon addition of water.

-

Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or with certain metal catalysts. 2-Pyrimidinylboronic acids are known to be particularly susceptible to protodeboronation.

-

Oxidation: The boronic acid moiety can be oxidized.

Recommended Storage

To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4] The container should be tightly sealed to protect it from moisture and air.

Proposed Workflow for Stability Assessment

For critical applications, a systematic stability study is advised.

Caption: A generalized workflow for assessing the chemical stability of this compound.

Safety and Handling Precautions

Based on the available safety data for this and related compounds, the following precautions should be taken.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Clothing: A lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Analytical Characterization Protocols

Accurate characterization is crucial for confirming the identity and purity of this compound. The following are generalized protocols based on standard techniques for boronic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of boronic acids and monitoring reaction progress.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Sample Preparation: Dissolve a small amount of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Instrumentation:

-

Column: A C18 reversed-phase column is a common choice.

-

Detector: A UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the pyrimidine ring.

-

-

Analysis: Inject the sample and run the gradient method. The retention time and peak area can be used to determine purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can be challenging to analyze directly by MS due to their tendency to form boroxines.[8]

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Ionization Mode: ESI in positive or negative ion mode.

-

Analyzer: A time-of-flight (TOF) or quadrupole analyzer.

-

-

Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, look for the [M+H]⁺ ion. In negative ion mode, the [M-H]⁻ ion may be observed. Adducts with solvents or salts are also common.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum should show signals corresponding to the protons on the pyrimidine ring, the pyrrolidine ring, and the hydroxyl groups of the boronic acid. The hydroxyl protons may be broad and their chemical shift can vary.

-

¹³C NMR: Acquire a carbon NMR spectrum to observe the carbon skeleton.

-

¹¹B NMR: Boron NMR can be used to confirm the presence and environment of the boron atom.

Conclusion

This compound is a valuable building block with significant potential in synthetic and medicinal chemistry. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a solid foundation for its safe and effective use by synthesizing available data and drawing on the well-established chemistry of boronic acids. As with any reactive chemical, careful handling, proper storage, and thorough characterization are essential for successful and reproducible results. It is anticipated that as this compound is more widely utilized, a greater body of experimental data will become available to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties [organoborons.com]

- 3. 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, CasNo.1015242-07-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound | 955374-13-7 [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. echemi.com [echemi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: A Cornerstone Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid (CAS Number: 955374-13-7) has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural motif, combining a pyrimidine core with a pyrrolidine substituent, offers a versatile scaffold for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. By synthesizing field-proven insights with established scientific principles, this document aims to equip researchers with the knowledge necessary to effectively leverage this valuable reagent in their drug discovery endeavors.

Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrimidine Scaffold

The pyrimidine ring is a ubiquitous feature in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. The incorporation of a pyrrolidine moiety further enhances the therapeutic potential by introducing a three-dimensional element that can improve pharmacokinetics and target engagement.[2] this compound serves as a key intermediate, enabling the direct installation of this valuable heterocycle into complex molecular architectures.[1][3]

Boronic acids, in general, have become indispensable tools in medicinal chemistry, a fact underscored by the growing number of FDA-approved drugs containing this functional group, such as the proteasome inhibitor bortezomib.[4][5] They are particularly valued for their role as coupling partners in the robust and versatile Suzuki-Miyaura reaction.[6]

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source |

| CAS Number | 955374-13-7 | [7][8][9][10] |

| Molecular Formula | C8H12BN3O2 | [7] |

| IUPAC Name | (2-(1-pyrrolidinyl)-5-pyrimidinyl)boronic acid | [7] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥98% | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Note on Stability: Heterocyclic boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid group, can be susceptible to decomposition pathways such as protodeboronation.[11][12][13] While 5-pyrimidinylboronic acids generally exhibit good reactivity, proper storage under inert atmosphere and at reduced temperatures is paramount to ensure reagent integrity and reproducibility in synthetic protocols.[1][7] For applications requiring enhanced stability, the use of boronic acid surrogates like MIDA boronates or DABO boronates can be considered.[11][12][14][15]

Synthesis and Purification: A Practical Workflow

While commercially available from various suppliers, an in-house synthesis of this compound can be achieved. A common synthetic route involves the borylation of a corresponding halo-pyrimidine precursor.

General Synthetic Approach

The synthesis typically begins with a commercially available 2-substituted-5-bromopyrimidine. The pyrrolidine moiety is introduced via nucleophilic aromatic substitution, followed by a metal-halogen exchange and subsequent trapping with a boron electrophile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

-

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyrimidine. To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)-5-bromopyrimidine.

-

Step 2: Synthesis of this compound. Dissolve 2-(pyrrolidin-1-yl)-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C. To this solution, add triisopropyl borate (B(Oi-Pr)3) (1.5 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stir for 1-2 hours to effect hydrolysis of the boronate ester. Adjust the pH to be slightly acidic and extract the aqueous layer with an organic solvent to remove impurities. The desired water-soluble boronic acid can then be isolated through a carefully controlled acid-base workup.[16]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl halides, providing access to a diverse range of complex molecules.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point; optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Reaction Setup: To a reaction vessel, add this compound (1.2-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2-3 eq).[17]

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Comparative Reactivity

In the context of pyrimidine boronic acids, the position of the boronic acid group significantly influences reactivity. 5-Pyrimidinylboronic acids, such as the topic compound, generally exhibit good reactivity.[1] This is in contrast to 2-pyrimidinylboronic acids, which are often more challenging coupling partners due to potential catalyst inhibition by the adjacent nitrogen atom and a higher propensity for protodeboronation.[1][13]

| Substrate Class | Typical Reaction Conditions | Expected Yield | Notes |

| Aryl Bromides | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C | Good to Excellent | Generally robust and high-yielding. |

| Aryl Chlorides | Requires more active catalyst systems (e.g., with bulky phosphine ligands), K3PO4, Toluene/H2O, 100-110 °C | Moderate to Good | Aryl chlorides are less reactive and may require more forcing conditions or specialized catalysts.[17] |

| Heteroaryl Halides | Conditions vary based on the heterocycle. | Moderate to Excellent | The electronic nature of the heteroaryl halide can significantly impact reactivity. |

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The (2-(pyrrolidin-1-yl)pyrimidin-5-yl) scaffold is a key feature in a number of patented and investigational drug candidates. Its utility spans various therapeutic areas, including oncology and infectious diseases. For instance, derivatives of 2-anilinopyrimidines have been investigated as inhibitors of epidermal growth factor receptor (EGFR) mutants in cancer therapy.[18] The ability to readily synthesize a diverse library of analogs using this compound is invaluable in structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a pyrimidine core and a pyrrolidine substituent, coupled with the synthetic tractability offered by the boronic acid functional group, makes it an essential tool for the construction of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and reactivity in Suzuki-Miyaura cross-coupling reactions, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for new and improved therapeutics.

References

-

Rychnovsky, S. D., & Reilly, M. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(15), 4004–4007. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

-

(2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. GlobalChemMall. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]

-

CAS No.955374-13-7,(2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid Suppliers. LookChem. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Amanote Research. [Link]

-

This compound, 98%, 1g. SciSupplies. [Link]

-

5-pyrimidine-boronic acid. Molbase. [Link]

-

Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 39, 116114. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

(2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. AOBChem USA. [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

-

Pyrimidine-5-boronic acid. Oakwood Chemical. [Link]

-

2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester. Chongqing Chemdad Co. ,Ltd. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- US Patent 8,946,235 B2. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ACS Publications. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

-

Formulation of boronic acid compounds. Eureka | Patsnap. [Link]

-

The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Medium. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Pyrimidin-2-ylboronic acid synthesis. Reddit. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 955374-13-7 [sigmaaldrich.com]

- 8. This compound | 955374-13-7 [sigmaaldrich.com]

- 9. globalchemmall.com [globalchemmall.com]

- 10. lookchem.com [lookchem.com]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

- 18. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

Structure elucidation of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

An In-Depth Technical Guide to the Structure Elucidation of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of this compound (CAS No: 955374-13-7), a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. The causality behind experimental choices, potential analytical challenges specific to boronic acids, and detailed, field-proven protocols are discussed to provide researchers, scientists, and drug development professionals with a self-validating system for structural confirmation.

Introduction and Significance

This compound is a bifunctional molecule featuring a pyrimidine core, which is a fundamental component of nucleobases and numerous pharmaceuticals. The molecule is further substituted with a pyrrolidine moiety, a common scaffold in drug discovery, and a boronic acid group, a versatile functional group renowned for its role in Suzuki cross-coupling reactions and as a pharmacophore in its own right. Boronic acid-containing pyrimidines have been explored as potent enzyme inhibitors, demonstrating the therapeutic potential of this structural class.

Given its potential utility, unambiguous confirmation of its molecular structure is a critical prerequisite for any further research or development. This guide outlines the multi-technique analytical workflow required to achieve this with the highest degree of scientific rigor.

Prerequisite: Synthesis and Purification

While this guide focuses on elucidation, the quality of the starting material is paramount. A plausible synthetic route involves a Miyaura borylation reaction on a 5-halo-2-(pyrrolidin-1-yl)pyrimidine precursor or, alternatively, a lithium-halogen exchange followed by quenching with a trialkyl borate. The synthesis of heteroaromatic boronic acids, particularly at electron-deficient positions, can be challenging and may suffer from side reactions like protodeboronation.

Core Principle: All analytical data is meaningful only if it is collected on a pure, homogeneous sample. Purification via column chromatography or recrystallization is a mandatory step before proceeding with structural analysis. The absence of impurities must be confirmed by a primary technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

The Integrated Analytical Workflow

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and boron atoms.

¹¹B NMR Spectroscopy: The Boron Litmus Test

Expertise & Causality: ¹¹B NMR is the most direct method for characterizing the boronic acid moiety. The chemical shift of the boron nucleus is highly sensitive to its hybridization state. A trigonal planar, sp²-hybridized boronic acid is expected, which gives a characteristic chemical shift. Any significant deviation would suggest the formation of a boronate ester, a boroxine (a cyclic trimer formed by dehydration), or an adduct with the solvent.

Expected Result: A single, potentially broad resonance in the range of δ 28-33 ppm relative to a BF₃•OEt₂ standard, consistent with a tri-coordinate arylboronic acid.

¹H NMR Spectroscopy: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum maps the proton environment. The chemical shifts indicate the electronic nature of the surroundings (aromatic vs. aliphatic), and coupling patterns reveal adjacent, non-equivalent protons. For this molecule, we expect distinct signals for the pyrimidine ring and the pyrrolidine substituent.

Expected Signals:

-

Pyrimidine Protons: A sharp singlet around δ 8.5-9.0 ppm , corresponding to the two equivalent protons at the C4 and C6 positions.

-

Pyrrolidine Protons: Two distinct multiplets in the aliphatic region. The protons alpha to the nitrogen (N-CH₂ ) will be deshielded and appear further downfield (approx. δ 3.5-3.8 ppm ) compared to the beta protons (-CH₂-CH₂ -CH₂-) (approx. δ 1.9-2.2 ppm ).

-

Boronic Acid Protons: A very broad singlet for the B(OH )₂ protons, which is concentration-dependent and will readily exchange with D₂O. This signal may not always be observed.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: The ¹³C NMR spectrum confirms the number of unique carbon environments and provides further evidence for the carbon skeleton.

Expected Signals:

-

A total of 8 distinct carbon signals are predicted.

-

Pyrimidine Carbons: Three signals in the aromatic region (~δ 150-165 ppm). The carbon atom attached to the boron (C5) may show a weaker and broader signal due to quadrupolar relaxation from the adjacent boron atom.

-

Pyrrolidine Carbons: Two signals in the aliphatic region, corresponding to the alpha (~δ 45-50 ppm) and beta (~δ 25-30 ppm) carbons.

| Data Summary: Predicted NMR Shifts | |

| Technique | Expected Chemical Shift (δ, ppm) |

| ¹¹B NMR | 28 - 33 |

| ¹H NMR | 8.5 - 9.0 (s, 2H, Pyrimidine-H) |

| 3.5 - 3.8 (m, 4H, Pyrrolidine-α-H) | |

| 1.9 - 2.2 (m, 4H, Pyrrolidine-β-H) | |

| ¹³C NMR | ~160 (Pyrimidine C2) |

| ~158 (Pyrimidine C4/C6) | |

| Signal for C5-B may be broad/absent | |

| ~47 (Pyrrolidine α-C) | |

| ~26 (Pyrrolidine β-C) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and slow the exchange of the B(OH)₂ protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the B(OH)₂ signal should disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a dedicated boron-free probe if available. A chemical shift reference (BF₃•OEt₂) should be used.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight and elemental formula, which are critical pieces of evidence. The primary challenge with boronic acids in MS is their propensity to dehydrate and form cyclic trimers known as boroxines, which can complicate spectral interpretation. Therefore, the choice of ionization technique is crucial. Electrospray Ionization (ESI), particularly when coupled with UPLC, is a soft ionization method well-suited for analyzing boronic acids directly without derivatization, minimizing boroxine formation.

Expected Result: The calculated monoisotopic mass of C₈H₁₂BN₃O₂ is 193.1026 g/mol .

-

Positive Ion Mode ESI-MS: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 194.1104 . Adducts with sodium [M+Na]⁺ (m/z 216.0923) or solvent may also be present.

-

High-Resolution MS (HRMS): An exact mass measurement within 5 ppm of the calculated value provides strong evidence for the elemental formula C₈H₁₂BN₃O₂.

| Data Summary: Expected Mass Spectrometry Ions | |

| Ion Species | Calculated Exact Mass (m/z) |

| [M] | 193.1026 |

| [M+H]⁺ | 194.1104 |

| [M+Na]⁺ | 216.0923 |

| [M-H]⁻ | 192.0948 |

| [M-H₂O+H]⁺ (Dehydration Product) | 176.1000 |

Experimental Protocol: UPLC-ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatography: Use a UPLC system with a C18 column to ensure the analysis of a pure compound peak. A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is standard.

-

MS Acquisition: Perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using ESI in positive ion mode.

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula.

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Causality: While NMR and MS provide compelling evidence for the 2D structure, only single-crystal X-ray diffraction can unambiguously determine the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. It serves as the ultimate confirmation of the proposed structure.

Experimental Protocol: Crystallography

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Caption: Logical integration of analytical data.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on analogous compounds, it may cause skin irritation, serious eye damage, and respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from several advanced analytical techniques. The combination of ¹H, ¹³C, and critically, ¹¹B NMR spectroscopy establishes the atomic connectivity and confirms the presence of the key functional groups. High-resolution mass spectrometry validates the elemental formula. Finally, single-crystal X-ray diffraction, when achievable, provides the ultimate, unambiguous proof of the three-dimensional structure. Following this rigorous, self-validating workflow ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

-

ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

-

J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

IUCr. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]

- Springer. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. Journal of Chemical

Commercial suppliers of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

An In-depth Technical Guide to (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: Sourcing, Properties, and Application in Suzuki-Miyaura Coupling

Introduction

This compound is a valuable heterocyclic building block in modern synthetic and medicinal chemistry. The strategic incorporation of the pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including those with anticancer, antiviral, and anti-inflammatory properties[1]. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability, key chemical properties, and practical applications of this compound, with a particular focus on its use in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

A critical first step in any research and development workflow is the reliable sourcing of starting materials. This compound and its corresponding pinacol ester are available from several reputable chemical suppliers. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability, with pinacol esters generally offering enhanced stability towards protodeboronation.

| Supplier | Product Name | CAS Number | Notes |

| AOBChem USA | (2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid | 955374-13-7 | Available in various quantities.[2] |

| GlobalChemMall | (2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid | 955374-13-7 | Offered by manufacturers and suppliers in China.[3] |

| BLDpharm | (2-(3-Fluoropyrrolidin-1-yl)pyrimidin-5-yl)boronic acid | Not specified | A fluorinated analog is also available.[4] |

| Echemi | 2-(Pyrrolidin-1-yl)Pyrimidine-5-Boronic Acid Pinacol Ester | 1015242-07-5 | Pinacol ester derivative for enhanced stability.[5] |

| Chongqing Chemdad Co., Ltd | 2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER | 1015242-07-5 | Pinacol ester derivative.[6] |

Physicochemical Properties and Handling

This compound is an organoboron compound that requires careful handling and storage to maintain its integrity. Boronic acids, in general, are susceptible to degradation, and understanding their properties is key to their successful application[7][8].

Structure and Properties:

-

Molecular Formula: C₈H₁₂BN₃O₂[2]

-

Appearance: Typically a solid.

-

Stability: Boronic acids can be sensitive to air and moisture. The presence of the electron-rich pyrrolidine ring and the electron-deficient pyrimidine ring influences the electronic properties and stability of the C-B bond.

-

Storage: It is recommended to store this compound under an inert atmosphere, such as argon or nitrogen, and at refrigerated temperatures (2-8°C) to minimize degradation[9].

Safe Handling and Storage of Organoboronic Acids:

Proper laboratory practices are paramount when working with this compound and other chemical reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves[10].

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors[10].

-

Storage Containers: Store in tightly sealed, appropriate containers, clearly labeled with the chemical name and any associated hazards[11].

-

Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and other incompatible chemicals. Specifically, acids should be segregated from bases and flammable liquids[12][13].

-

Spill Response: Have a spill response plan and appropriate materials readily available[11]. In case of a spill, follow established laboratory safety protocols[10].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds[1][14][15]. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted pyrimidine moiety into a target molecule.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity

The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is influenced by several factors:

-

Position of the Boronic Acid Group: 5-Pyrimidinylboronic acids, such as the topic of this guide, generally exhibit good reactivity. The electronic environment at the 5-position is favorable for the crucial transmetalation step in the catalytic cycle[1].

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the efficiency of the reaction, particularly for challenging substrates[16].

-

Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides[17].

-

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The choice of solvent can impact the solubility of the reagents and the reaction rate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₃PO₄, Na₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating source

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex molecules in drug discovery and materials science. Its successful application, particularly in Suzuki-Miyaura cross-coupling reactions, relies on a solid understanding of its chemical properties, proper handling and storage procedures, and the principles of the reaction mechanism. This guide provides a foundational understanding to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.

- This compound - GlobalChemMall.

- Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

- (2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid - AOBChem USA.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.

- (2-(3-Fluoropyrrolidin-1-yl)pyrimidin-5-yl)boronic acid - BLDpharm.

- 2-(Pyrrolidin-1-yl)Pyrimidine-5-Boronic Acid Pinacol Ester 1015242-07-5 - Echemi.

- Acid Handling.

- 15 Tips for Storing Acids in Your Laboratory - Post Apple Scientific.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

- chemical handling and storage section 6 - University of Toronto Scarborough.

- Guidance on Safe Storage of Chemicals in Laboratories.

- (4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid - Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

- 2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester - Chongqing Chemdad Co. ,Ltd.

Sources

- 1. benchchem.com [benchchem.com]

- 2. aobchem.com [aobchem.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. (2-(3-Fluoropyrrolidin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid | 868395-81-7 [sigmaaldrich.com]

- 10. earth.utah.edu [earth.utah.edu]

- 11. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Substituted Pyrimidine Boronic Acids: A Technical Guide to Accelerating Drug Discovery

Introduction: The Convergence of a Privileged Scaffold and a Versatile Tool

In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold"—a core structure frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for interacting with diverse biological targets.[5] Concurrently, the advent and refinement of boronic acid chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have revolutionized how chemists construct complex molecules.[6][7][8]

This technical guide delves into the powerful synergy between these two pillars of drug discovery: the application of substituted pyrimidine boronic acids. We will explore the strategic rationale behind their use, dissect their synthesis, and provide field-proven protocols for their application in generating novel therapeutics. This document is designed for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks to create diverse chemical libraries and accelerate the identification of lead compounds.

Part 1: The Strategic Value of the Pyrimidine Moiety in Drug Design

The pyrimidine heterocycle is not merely a synthetic convenience; its prevalence in successful therapeutics is rooted in its fundamental physicochemical properties. As an electron-rich aromatic system, it serves as an effective bioisostere for phenyl rings, often improving metabolic stability and pharmacokinetic profiles.[1][3] The nitrogen atoms at the 1- and 3-positions are crucial for establishing key hydrogen bonding interactions within the active sites of enzymes, a feature prominently exploited in the design of kinase inhibitors that target the ATP-binding hinge region.[5] This versatility has led to the development of pyrimidine-based drugs across a wide spectrum of diseases, including cancers, viral infections, and inflammatory disorders.[1][9][10]

Part 2: Synthesis of Pyrimidine Boronic Acids: From Precursor to Key Intermediate

The reliable synthesis of pyrimidine boronic acids is the gateway to their widespread application. While various methods exist, a common and scalable approach begins with a readily available halogenated pyrimidine. The causality behind this choice is the halogen's role as a handle for introducing the boronic acid functionality.

A classical, yet often low-yielding, method involves the direct lithiation of a bromopyrimidine at cryogenic temperatures (-90 to -60°C) followed by quenching with a trialkyl borate, such as triisopropyl borate.[6][11] However, this pathway is often plagued by low yields and purification challenges, making it unsuitable for large-scale production.[11]

A more robust and self-validating system involves a multi-step, optimized protocol that enhances yield and purity. This process is predicated on protecting reactive functional groups, performing the borylation under controlled conditions, and subsequent deprotection.

Logical Workflow for Optimized Synthesis

Caption: Optimized workflow for the synthesis of a substituted pyrimidine boronic acid.

Experimental Protocol: Synthesis of 2-Amino-pyrimidine-5-boronic acid

This protocol is an optimized method adapted from literature procedures, designed for improved yield and scalability.[11]

-

Protection:

-

To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in an appropriate solvent (e.g., THF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

-

-

Borylation:

-

Dissolve the Boc-protected 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

-

Add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding 1M HCl. The resulting mixture is stirred vigorously for 1 hour.

-

Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to yield the crude Boc-protected boronic acid.

-

-

Deprotection:

-

Dissolve the crude Boc-protected pyrimidine boronic acid in a suitable solvent such as dioxane or methanol.

-

Add a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature for 2-4 hours until deprotection is complete.

-

The product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure and purifying by recrystallization or chromatography.

-

Part 3: Core Application in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling

The primary utility of pyrimidine boronic acids in drug discovery is their role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8][12] This reaction facilitates the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl halides, enabling the rapid generation of large, diverse libraries of compounds for biological screening.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of the coupling is highly dependent on the position of the boronic acid on the pyrimidine ring.[8]

| Pyrimidine Boronic Acid Isomer | Relative Reactivity | Rationale & Considerations |

| 5-Pyrimidinylboronic Acid | High | The electronic environment at the 5-position is favorable for the transmetalation step. Generally provides good to excellent yields with a wide range of coupling partners.[8] |

| 4-Pyrimidinylboronic Acid | Moderate | The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity. Often requires optimized catalyst systems or more reactive electrophiles for successful coupling.[8] |

| 2-Pyrimidinylboronic Acid | Low / Challenging | The proximity of the boronic acid to the nitrogen at the 1-position can lead to catalyst inhibition or decomposition, analogous to the "2-pyridyl problem". Requires specialized ligands and conditions.[8] |

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide (1.0 eq), the pyrimidine boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

-

Reaction Execution:

-

Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography to obtain the desired biaryl compound.

-

Part 4: Case Studies in Drug Discovery

Case Study 1: Synthesis of Kinase Inhibitors (PI3K/mTOR)

The synthesis of GDC-0980, a potent PI3K/mTOR kinase inhibitor that entered clinical trials, serves as an excellent example.[11] A key step in its synthesis involves the Suzuki coupling of 2-amino-pyrimidine-5-boronic acid with a heterocyclic halide, demonstrating the direct application of this building block to construct the core of a complex, biologically active molecule.[11] The pyrimidine core is essential for anchoring the inhibitor within the kinase active site.

Case Study 2: Direct Pharmacophore Role in VCP/p97 Inhibitors

Valosin-containing protein (VCP/p97) is a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy.[13][14] Researchers have discovered a series of novel pyrimidine-based VCP/p97 inhibitors where the boronic acid moiety is not just a synthetic handle but a key part of the pharmacophore itself.[13] In this case, the empty p-orbital of the boron atom forms a reversible covalent bond with a key residue in the enzyme's active site. For instance, compound 17 from one such study showed potent enzymatic activity (IC₅₀ = 54.7 nM) and cellular activity against non-small cell lung cancer and multiple myeloma cell lines.[13]

Protocol: Cell Viability (MTT) Assay for Inhibitor Screening

This assay is a standard colorimetric method to assess the effect of a compound on cell proliferation and viability.[14]

-

Cell Seeding: Seed cancer cells (e.g., A549 or RPMI8226) into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine boronic acid inhibitors. Treat the cells with these various concentrations and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).

Conclusion and Future Perspectives

Substituted pyrimidine boronic acids are more than just building blocks; they are strategic enablers in the quest for novel therapeutics. Their utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient exploration of chemical space around a privileged medicinal scaffold.[15] Furthermore, as demonstrated with VCP/p97 inhibitors, the boronic acid moiety itself can be a potent pharmacophore, opening new avenues for drug design.[13] As synthetic methodologies continue to improve and our understanding of biological targets deepens, the strategic application of substituted pyrimidine boronic acids will undoubtedly continue to accelerate the discovery and development of next-generation medicines.

References

- The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Zhang, Y., Xie, X., Wang, X., Wen, T., Zhao, C., Liu, H., Zhao, B., & Zhu, Y. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.

- What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? (n.d.). BOC Sciences.

- Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(3), 699.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1785–1801.

- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.

- Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Relationships. (n.d.). BenchChem.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). BenchChem.

- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery. (n.d.). BenchChem.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Journal of Current Trends in Pharmaceutical Research and Development, 2(2), 1-28.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). Egyptian Journal of Chemistry, 64(8), 4157-4176.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(7), 869.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.

- Recent Advances in Pyrimidine-Based Drugs. (2024). IASP.